2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE
Overview
Description
2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound characterized by the presence of methoxyphenoxy, methyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with 2-bromo-2-methylpropane in the presence of a base to form 2-(2-methoxyphenoxy)-2-methylpropane. This intermediate is then reacted with 4-(3-trifluoromethylphenyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-METHOXYPHENOXY)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
- 3-(2-METHOXYPHENOXY)-1-(3-(TRIFLUOROMETHYL)PHENYL)PROPANE
Uniqueness
2-(2-METHOXYPHENOXY)-2-METHYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3/c1-21(2,30-19-10-5-4-9-18(19)29-3)20(28)27-13-11-26(12-14-27)17-8-6-7-16(15-17)22(23,24)25/h4-10,15H,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUKQGMVGXIUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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